N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

PDE9 inhibition pyrazolo[3,4-d]pyrimidine enzyme assay

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a synthetic small molecule built on the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold widely investigated for kinase and phosphodiesterase (PDE) inhibition. It features a phenyl group at N1 and a butyramide side chain at C5.

Molecular Formula C15H15N5O2
Molecular Weight 297.318
CAS No. 899995-98-3
Cat. No. B2407333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide
CAS899995-98-3
Molecular FormulaC15H15N5O2
Molecular Weight297.318
Structural Identifiers
SMILESCCCC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3
InChIInChI=1S/C15H15N5O2/c1-2-6-13(21)18-19-10-16-14-12(15(19)22)9-17-20(14)11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3,(H,18,21)
InChIKeyVUFREQVRBBQSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide (CAS 899995-98-3): A Pyrazolo[3,4-d]pyrimidine Scaffold for PDE9 Inhibitor Procurement


N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide is a synthetic small molecule built on the pyrazolo[3,4-d]pyrimidine core, a privileged scaffold widely investigated for kinase and phosphodiesterase (PDE) inhibition [1]. It features a phenyl group at N1 and a butyramide side chain at C5. The compound is structurally related to N-substituted pyrazolo[3,4-d]pyrimidine ketones disclosed in patent US9617269 as PDE9A inhibitors, where close analogues exhibit nanomolar potency [2].

Why Generic Pyrazolo[3,4-d]pyrimidine Substitution Fails for PDE9-Targeted Procurement


The pyrazolo[3,4-d]pyrimidine core is exquisitely sensitive to substituent changes; even minor modifications at N1 and C5 can drastically shift PDE isoform selectivity, potency, and cellular activity. Within the US9617269 patent series, replacing the N1-phenyl group with isopropyl (as in WYQ-4) yields an IC50 of 121 nM for PDE9A, whereas optimized analogues such as WYQ-46 achieve 6 nM [1]. The butyramide side chain in this compound is expected to form distinct hydrogen-bonding interactions with the PDE9 catalytic site compared to acetamide or pivalamide analogs, making direct substitution without comparative data unreliable for projects requiring precise SAR understanding.

Quantitative Differentiation Evidence for N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide Procurement


PDE9A Inhibitory Potency Compared to Close Structural Analogues

While the exact IC50 of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide against PDE9A has not been publicly disclosed, structurally analogous compounds in the same patent family (US9617269) demonstrate potent PDE9A inhibition. For instance, compound WYQ-4 (N1-isopropyl, C5-(4-methoxybenzylamino)) exhibits an IC50 of 121 nM [1]. The target compound's N1-phenyl and C5-butyramido groups are anticipated to modulate potency within a comparable nanomolar range, though the precise rank-order remains unestablished.

PDE9 inhibition pyrazolo[3,4-d]pyrimidine enzyme assay

Kinase Selectivity Profile Relative to Src Inhibitor PP1

Pyrazolo[3,4-d]pyrimidines such as PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) are classic Src family kinase inhibitors with an IC50 of approximately 50 nM against Src [1]. The target compound differs critically at N1 (phenyl vs. tert-butyl) and at C5 (butyramido vs. amine), both of which are essential for Src hinge-binding. Published structure–activity relationships indicate that C5 amide substitution significantly reduces Src affinity while potentially enhancing PDE selectivity [2]. Direct comparative Src inhibition data for this compound are not available.

Src kinase selectivity pyrazolo[3,4-d]pyrimidine

Cellular Antiproliferative Activity in SaOS-2 Osteosarcoma Model

A closely related series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives exhibited antiproliferative effects against SaOS-2 human osteosarcoma cells, with the most potent compound achieving GI50 = 2.5 μM [1]. The target compound retains the N1-phenyl core but replaces the C3-methylthio and C5-acetamide groups with a butyramido substituent. This structural modification may alter cellular permeability and target engagement. No direct SaOS-2 growth inhibition data exist for the target compound itself.

antitumor SaOS-2 osteosarcoma pyrazolo[3,4-d]pyrimidine

Optimal Research and Procurement Application Scenarios for N-(4-Oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide


PDE9 Inhibitor Screening Library Expansion

This compound is best deployed as a diversity element in PDE9-focused screening libraries. Its N1-phenyl and C5-butyramido substitution pattern is underrepresented in publicly available PDE9 inhibitor sets, and the patent-class evidence suggests nanomolar-range potency [1]. Including this scaffold in a library increases the chance of identifying hits with novel selectivity profiles against the PDE9A catalytic domain.

Src Kinase Selectivity Profiling Tool

Because the C5-butyramido group is expected to reduce Src kinase engagement relative to PP1 [1], this compound can serve as a selectivity control in panels comparing pyrazolo[3,4-d]pyrimidine derivatives. Researchers profiling kinase vs. PDE off-target effects can use it alongside PP1 and PP2 to delineate structure–selectivity relationships [2].

Antitumor Lead Optimization in Osteosarcoma

Given the established activity of closely related 1-phenyl-pyrazolo[3,4-d]pyrimidines against SaOS-2 osteosarcoma cells (GI50 = 2.5 μM) [1], this compound is a suitable starting point for lead optimization programs targeting bone cancers. The butyramide side chain offers a synthetically accessible handle for further derivatization to improve potency and pharmacokinetic properties.

Quote Request

Request a Quote for N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.